

# 2-Methyl-3-nitroanisole structural formula and isomers

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## Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

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An In-depth Technical Guide to **2-Methyl-3-nitroanisole** and Its Isomers

This technical guide provides a comprehensive overview of **2-Methyl-3-nitroanisole**, including its structural formula, physicochemical properties, and a detailed look at its various positional isomers. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

## 2-Methyl-3-nitroanisole: Core Compound Profile

**2-Methyl-3-nitroanisole**, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic organic compound.<sup>[1]</sup> Its chemical structure consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>), a methyl group (-CH<sub>3</sub>), and a nitro group (-NO<sub>2</sub>). The relative positions of these functional groups on the aromatic ring are critical to its chemical properties and reactivity.

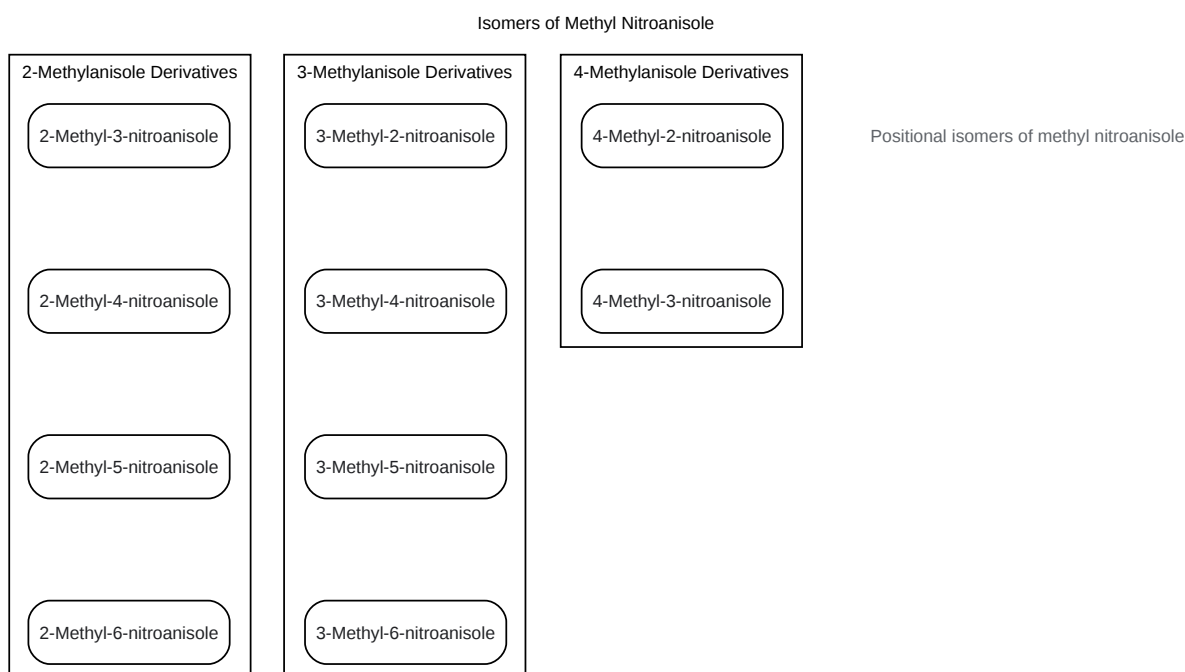
Structural Formula:

The structure of **2-Methyl-3-nitroanisole** is detailed below. The IUPAC name for this compound is 1-methoxy-2-methyl-3-nitrobenzene.<sup>[1]</sup>

Structural formula of **2-Methyl-3-nitroanisole**

## Isomers of Methyl Nitroanisole

There are numerous positional isomers of **2-Methyl-3-nitroanisole**, all sharing the molecular formula  $C_8H_9NO_3$ .<sup>[1]</sup> These isomers differ in the substitution pattern of the methyl, nitro, and methoxy groups on the benzene ring. The key isomers are detailed below.



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Positional isomers of methyl nitroanisole

## Physicochemical Properties

The properties of these isomers can vary significantly due to the electronic and steric effects of the substituent groups at different positions. A summary of key quantitative data is presented below.

| Compound Name           | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C)     |
|-------------------------|------------|----------------------------|--------------------|------------------------|
| 2-Methyl-3-nitroanisole | 4837-88-1  | 167.16                     | 54-56[2]           | 94-96 (at 0.5 mmHg)[3] |
| 3-Methyl-2-nitroanisole | 5345-42-6  | 167.16                     | 48-50[4]           | 170 (at 35 mmHg)[4]    |
| 4-Methyl-2-nitroanisole | 119-10-8   | 167.16                     | 8-9[5]             | 154 (at 14 mmHg)[5]    |
| 4-Methyl-3-nitroanisole | 17484-36-5 | 167.16                     | N/A                | N/A                    |
| 3-Methyl-4-nitroanisole | 5367-32-8  | 167.16                     | N/A                | N/A                    |

Data not available is denoted by N/A.

## Experimental Protocols: Synthesis

The synthesis of nitrated methylanisoles can be approached through various pathways. A common method involves the nitration of a corresponding methylanisole precursor. Alternatively, methylation of a nitrated cresol can be employed.

A generalized workflow for the synthesis of a nitro-m-cresol derivative, a related precursor, is outlined below. This process involves the protection of the hydroxyl group, followed by nitration and subsequent deprotection.

Generalized synthesis workflow for nitrocresols



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## Generalized synthesis workflow for nitrocresols

## Example Protocol: Nitration of m-Cresol Derivatives

Studies on the nitration of m-cresol have shown that the distribution of nitro isomers is highly dependent on the reaction conditions and the protecting group used for the hydroxyl function. [6] For instance, direct nitration of m-cresol with a mixed acid at low temperatures yields a mixture of nitro-3-methylphenols.[6] To achieve selectivity, the hydroxyl group can be converted into a phosphate ester. Nitration of tri-m-tolyl phosphate followed by hydrolysis can yield 3-methyl-4-nitrophenol selectively.[6] For the selective preparation of 3-methyl-6-nitrophenol, a method involving sulfonation, nitration, and subsequent hydrolysis and desulfonation of 3-methyl-4-sulfophenyl carbonate or phosphate has been developed.[6] The reaction with mixed acid (70% nitric acid and 96% sulfuric acid) is typically carried out at temperatures between -5 and 0 °C.[6] The final products are often isolated and purified using techniques such as steam distillation.[7]

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## References

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